

2-Fluoro-4-isopropoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **2-Fluoro-4-isopropoxybenzoic acid**, with a primary focus on its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise information for their work.

Introduction

2-Fluoro-4-isopropoxybenzoic acid is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise molecular weight and other physicochemical characteristics are fundamental for its application in synthesis, analytical testing, and formulation development.

Physicochemical Properties

The key quantitative data for **2-Fluoro-4-isopropoxybenzoic acid** are summarized in the table below. These properties are critical for predicting the behavior of the compound in various chemical and biological systems.

Property	Value	Source
Molecular Weight	198.19 g/mol	[1][2]
Molecular Formula	C ₁₀ H ₁₁ FO ₃	[1][2]
CAS Number	289039-81-2	[1][2]
Boiling Point (Predicted)	281.1 ± 20.0 °C	[3]
Density (Predicted)	1.211 ± 0.06 g/cm ³	[3]
pKa (Predicted)	3.72 ± 0.10	[3]

Experimental and Computational Protocols

Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid

A plausible synthetic route to **2-Fluoro-4-isopropoxybenzoic acid** can be adapted from procedures for similar fluorinated benzoic acids. A common method involves the alkylation of a di-substituted phenol followed by oxidation or carboxylation.

Protocol for Synthesis:

- Alkylation: 2-Fluoro-4-hydroxybenzoic acid is treated with 2-bromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis, yielding the isopropyl ether.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and acidified. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Determination of Molecular Weight

3.2.1. Computational Method

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic weights of the constituent atoms.[4][5]

Protocol for Calculation:

- Identify the Molecular Formula: The molecular formula for **2-Fluoro-4-isopropoxybenzoic acid** is $C_{10}H_{11}FO_3$.^{[1][2]}
- Determine Atomic Weights: Obtain the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O) from the periodic table.
- Calculate Molecular Weight:
 - $(10 \times \text{Atomic Weight of C}) + (11 \times \text{Atomic Weight of H}) + (1 \times \text{Atomic Weight of F}) + (3 \times \text{Atomic Weight of O})$
 - $(10 \times 12.011) + (11 \times 1.008) + (1 \times 18.998) + (3 \times 15.999) = 198.19 \text{ g/mol}$

3.2.2. Experimental Method: Mass Spectrometry

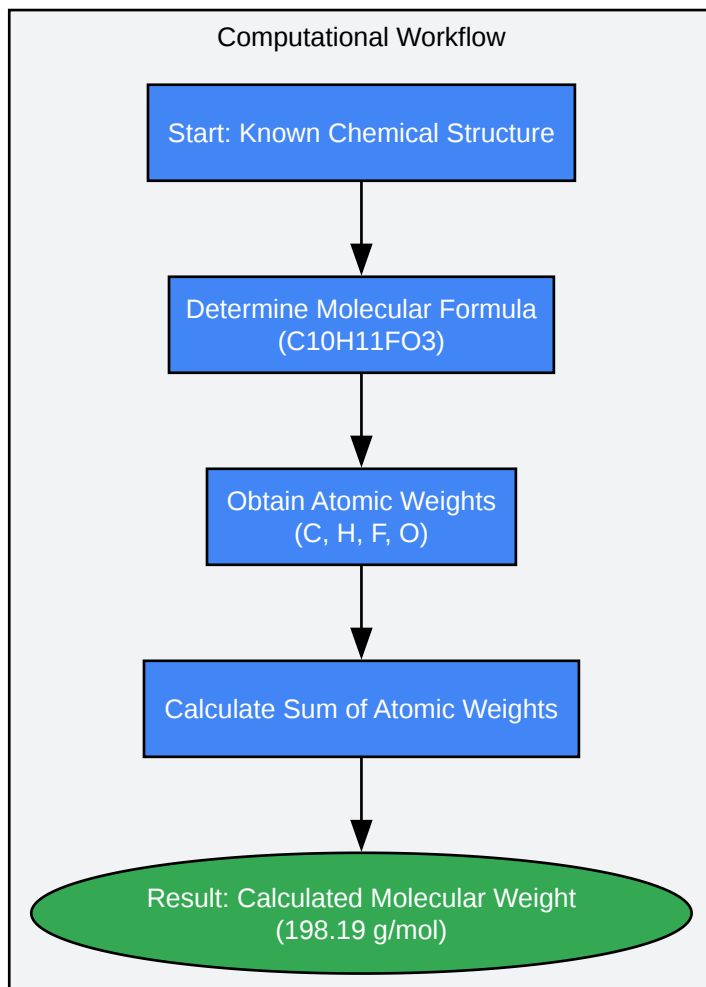
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a highly accurate method for determining the molecular weight of a compound.^{[4][6]}

Protocol for Mass Spectrometry Analysis:

- Sample Preparation: A dilute solution of **2-Fluoro-4-isopropoxybenzoic acid** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.
- Mass Analysis: The resulting ions are separated in a mass analyzer based on their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the molecular ion.

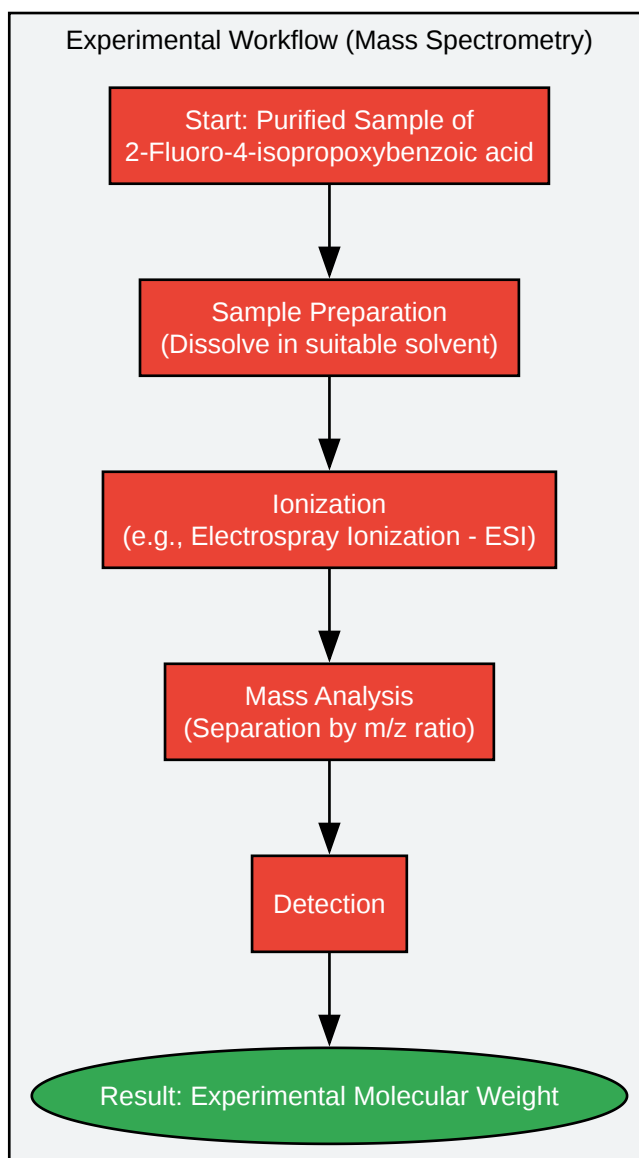
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the determination of the molecular weight of **2-Fluoro-4-isopropoxybenzoic acid**.



[Click to download full resolution via product page](#)

Computational Molecular Weight Determination Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-isopropoxybenzoic acid | C₁₀H₁₁FO₃ | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-isopropoxybenzoic acid | CAS#:289039-81-2 | Chemsrsc [chemsrc.com]
- 3. 2-FLUORO-4-ISO-PROPYLOXYBENZOIC ACID CAS#: 289039-81-2 [amp.chemicalbook.com]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Calculating Molecular Weight [chemcollective.org]
- 6. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- To cite this document: BenchChem. [2-Fluoro-4-isopropoxybenzoic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304782#2-fluoro-4-isopropoxybenzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com